molecular formula C12H16ClNO4S B1390912 ((3-Chlorophenyl)sulfonyl)leucine CAS No. 1132787-68-8

((3-Chlorophenyl)sulfonyl)leucine

Cat. No.: B1390912
CAS No.: 1132787-68-8
M. Wt: 305.78 g/mol
InChI Key: KJQWUNLTCVDQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((3-Chlorophenyl)sulfonyl)leucine is an organic compound that belongs to the class of sulfonyl-containing amino acids. It is a derivative of leucine, an essential amino acid crucial for protein synthesis and muscle growth. This compound appears as a white to pale yellow solid and is used in various chemical syntheses due to its reactive nature .

Preparation Methods

The synthesis of ((3-Chlorophenyl)sulfonyl)leucine typically involves several organic synthesis steps, including chemical reactions, purification, and crystallization. The specific synthetic routes and reaction conditions can vary depending on the research objectives. Generally, the preparation involves the reaction of leucine with 3-chlorobenzenesulfonyl chloride under controlled conditions . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.

Chemical Reactions Analysis

((3-Chlorophenyl)sulfonyl)leucine undergoes various chemical reactions, including:

Scientific Research Applications

((3-Chlorophenyl)sulfonyl)leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of ((3-Chlorophenyl)sulfonyl)leucine involves its interaction with specific molecular targets and pathways. As a leucine derivative, it plays a role in protein synthesis and muscle growth by activating the mTOR pathway, which is crucial for cell growth and metabolism . The sulfonyl group may also interact with other cellular components, contributing to its overall biological effects.

Comparison with Similar Compounds

((3-Chlorophenyl)sulfonyl)leucine can be compared with other sulfonyl-containing amino acids, such as:

Properties

IUPAC Name

2-[(3-chlorophenyl)sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-8(2)6-11(12(15)16)14-19(17,18)10-5-3-4-9(13)7-10/h3-5,7-8,11,14H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQWUNLTCVDQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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